molecular formula C7H9N3OS B2605595 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol CAS No. 478080-55-6

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol

Cat. No. B2605595
CAS RN: 478080-55-6
M. Wt: 183.23
InChI Key: CSFXYOOFTDQPAF-UHFFFAOYSA-N
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Description

“1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is synthesized through heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione .


Synthesis Analysis

The synthesis of “this compound” involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide result in the formation of the corresponding derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring with a methyl group at the 6-position .


Chemical Reactions Analysis

The compound “this compound” can undergo various reactions. For instance, 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one oxime can react with alkyl halides and phenyl isocyanate to produce the corresponding O-alkyl- and O-phenylcarbamoyl derivatives .

Scientific Research Applications

Antimicrobial Applications

  • Triazole derivatives, including 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized and demonstrated significant antimicrobial activities against various bacteria and fungi, indicating potential applications in medicine and industry (Kaplancikli et al., 2008).
  • Another study reported the synthesis of new triazole and triazolothiadiazine derivatives, highlighting their role as cholinesterase inhibitors and potential use in treating neurodegenerative diseases (Mohsen, 2012).

Synthesis and Structural Applications

  • Research on the synthesis of various triazolo-thiadiazole derivatives demonstrates their structural diversity and potential applications in designing new compounds (Nikpour & Motamedi, 2015).
  • A study on the synthesis of isoxazole substituted fused triazolo-thiadiazoles presents new methods for creating such compounds, which could have applications in materials science (Vaarla & Vedula, 2015).

Potential for Various Biological Activities

  • Some derivatives of triazolo[3,4-b][1,3,4]thiadiazine have shown marked inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Reddy et al., 2010).
  • The study on the regioselectivity of cyclization of certain triazinyl derivatives indicates a potential for creating structurally diverse compounds with various biological activities (Vas’kevich et al., 2010).

Applications in Corrosion Inhibition

  • Derivatives of triazolodiathiazine, including 1-(6,7-di(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethanol, have been studied for their efficiency as copper corrosion inhibitors, demonstrating potential applications in industrial chemistry (Arshad et al., 2019).

Future Directions

The future directions for “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the synthesis of this compound could be optimized, and its potential biological activity could be evaluated .

properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFXYOOFTDQPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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